
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Descripción general
Descripción
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, it has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a range of diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One area of interest is in the development of new drugs for the treatment of fungal infections. Another potential direction is in the development of new therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. It has been shown to have potent antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
167626-25-7 |
|---|---|
Nombre del producto |
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate |
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |
Clave InChI |
KZQIXWIGCXTIHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Sinónimos |
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

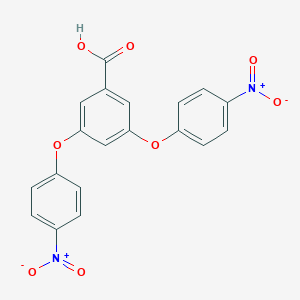
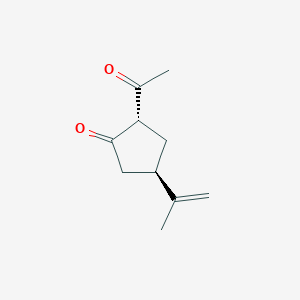
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
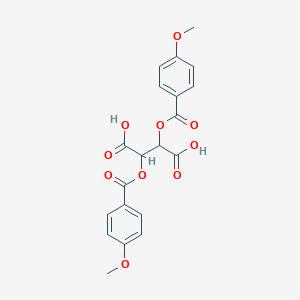
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
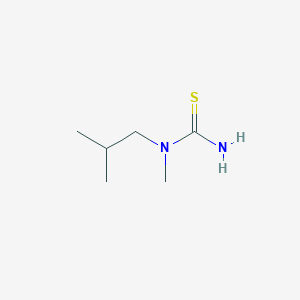

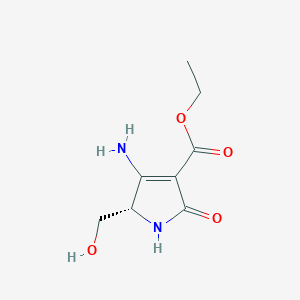
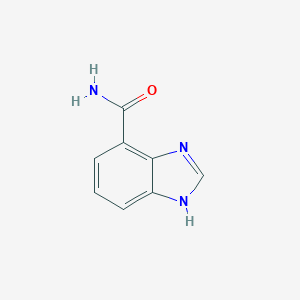
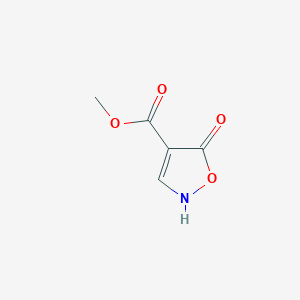

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)